![molecular formula C20H18N6O3 B2589896 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine CAS No. 892763-50-7](/img/structure/B2589896.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a benzodioxole, an oxadiazole, and a triazole . These groups are common in many organic compounds and can contribute to various chemical properties.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined by the arrangement of these functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of the compound would likely be influenced by the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors like its molecular structure and the functional groups it contains. These could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have explored the synthesis of novel derivatives involving triazole and oxadiazole moieties to investigate their antimicrobial activities. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, discovering compounds with good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antiangiogenic Effects
Another study focused on the synthesis and in vivo evaluation of thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) demonstrated significant tumor growth inhibition and antiangiogenic effects in mouse models, suggesting potential for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
Synthesis and Characterization of Hybrid Molecules
Ceylan et al. (2014) reported on the synthesis of new hybrid molecules containing azole moieties, including triazole, oxadiazole, and others, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited significant biological activities, indicating their potential utility in medical and pharmaceutical applications (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).
Photocatalytic Activities and Energetic Properties
Guo et al. (2019) explored the synthesis of inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules, assessing their electrochemical properties and photocatalytic activities. The study contributes to the development of materials with potential applications in environmental remediation and energy storage (Guo, Gong, Zeng, Xu, Zeng, Zhang, Zhong, & Xie, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-11(2)12-3-6-14(7-4-12)26-18(21)17(23-25-26)20-22-19(24-29-20)13-5-8-15-16(9-13)28-10-27-15/h3-9,11H,10,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGVYVFZGAPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

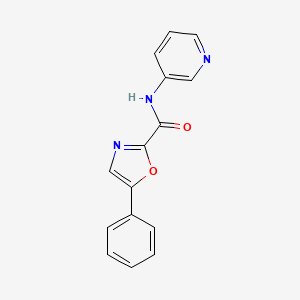
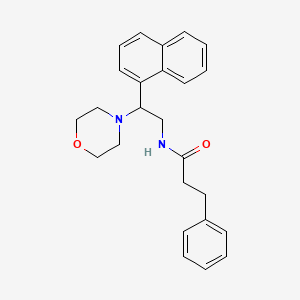
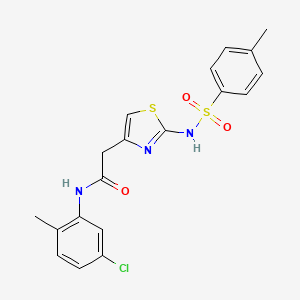
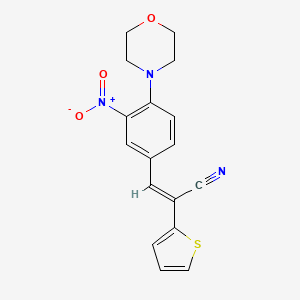
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
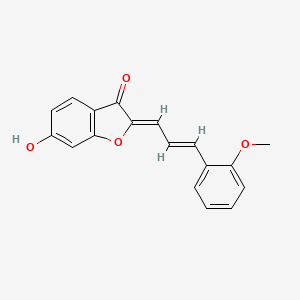
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)

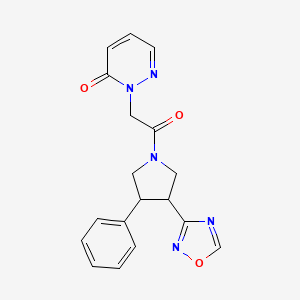


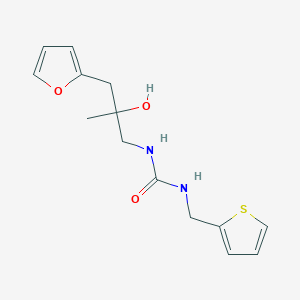
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)